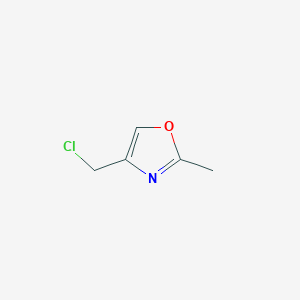

4-(Chloromethyl)-2-methyl-1,3-oxazole

説明

The compound "4-(Chloromethyl)-2-methyl-1,3-oxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The chloromethyl group at the 4-position and a methyl group at the 2-position distinguish it from other isoxazole derivatives. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 4-chloroisoxazoles, which are closely related to 4-(Chloromethyl)-2-methyl-1,3-oxazole, can be achieved through chlorinative cyclization. This process involves the use of N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl) in nitromethane solvent, where chlorine and hydrochloric acid are generated in situ . Another approach for synthesizing 4-chloromethyl-1,3-oxazoles involves the highly regioselective halogenation of 1,3-oxazole N-oxide/HCl salts using POCl3 with HCl salts, which results in direct precipitation of the products . Additionally, a method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles has been described, which employs N-chlorosuccinimide in acetonitrile under mild conditions to achieve high regioselectivity .

Molecular Structure Analysis

The molecular structure and various properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been studied using density functional theory (DFT) calculations. The DFT/B3LYP/6-31+G(d,p) basis set was used to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties. The Gauge Independent Atomic orbitals (GIAO) method was employed to calculate the chemical shifts for proton and carbon NMR spectra. The molecular electrostatic potential (MEP) and the nonlinear optical activity were also analyzed, showing that the addition of the chloromethyl group to the isoxazole ring increases the nonlinear optical activity .

Chemical Reactions Analysis

While the specific chemical reactions involving 4-(Chloromethyl)-2-methyl-1,3-oxazole are not detailed in the provided papers, the related compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles under mild conditions . This suggests that chlorinated heterocyclic compounds can participate in oxidation reactions and may serve as reagents or intermediates in the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been elucidated through computational analysis. The study includes the calculation of hyperpolarizability, which indicates the compound's potential for nonlinear optical applications. The difference in molecular electrostatic potential upon the addition of the chloromethyl group suggests changes in reactivity and interaction with other molecules. The computational analysis provides insights into the reactivity descriptors and natural bond orbitals, which are essential for understanding the behavior of the compound in various chemical environments .

科学的研究の応用

Synthesis and Chemical Reactivity

A foundational application of 4-(Chloromethyl)-2-methyl-1,3-oxazole in scientific research lies in its utility for the synthesis of halogenated oxazoles, demonstrating high regioselectivity and moderate to good yields. This compound serves as a reactive scaffold for further chemical modifications, such as substitutions to create a variety of functionalized oxazoles. Notably, its reactivity has facilitated the efficient synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles through direct halogenation under mild conditions, highlighting its significance in organic synthesis and chemical research (Yamane, Mitsudera, & Shundoh, 2004). Additionally, the chloromethyl analogue is pivotal in generating diverse 2-substituted (alkylamino-, alkylthio-, alkoxy-) methyl oxazoles, underscoring its versatility for synthetic elaboration at the 2-position of the oxazole ring (Patil & Luzzio, 2016).

Mechanistic Studies and Ligand Design

Further research into 4-(Chloromethyl)-2-methyl-1,3-oxazole explores its role in mechanistic studies and the development of new synthetic methodologies. Investigations into the addition reactions of lithiated oxazoles have provided insights into stereoselective formations and the impact of chloromethyl groups on reaction outcomes, offering a deeper understanding of reaction mechanisms in organic chemistry (Capriati, Degennaro, Florio, & Luisi, 2002). Moreover, its application extends to the field of coordination chemistry, where oxazole ligands, including derivatives of 4-(Chloromethyl)-2-methyl-1,3-oxazole, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These applications underscore the compound's utility in designing versatile ligands for catalysis and synthetic chemistry (Gómez, Muller, & Rocamora, 1999).

Advanced Material Synthesis

4-(Chloromethyl)-2-methyl-1,3-oxazole's reactivity profile makes it a valuable intermediate in the synthesis of materials with potential applications in electronics and photonics. Its ability to undergo various substitution reactions enables the development of oxazole-based materials with specific electronic properties, contributing to advances in materials science and engineering (Beccalli, Clerici, & Gelmi, 1999).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, reactions, or applications of the compound.

特性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQXKLNZCIOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617073 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methyl-1,3-oxazole | |

CAS RN |

141399-53-3 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)